6-Acetylthiomorphine
Description
6-O-Acetylmorphine (6-AM) is a semi-synthetic opioid derivative of morphine, characterized by the acetylation of the hydroxyl group at the 6-position of the morphine backbone. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.38 g/mol and five defined stereocenters . 6-AM is recognized as a metabolite of heroin (diacetylmorphine) and is pharmacologically active, binding to μ-opioid receptors to produce analgesic and euphoric effects . Analytical standards, including deuterated forms like 6-Acetylmorphine-D3·HCl·trihydrate (C₁₉H₁₈D₃NO₄·HCl) and 6-Acetylmorphine-D6·HCl·trihydrate (C₁₉H₁₅D₆NO₄·HCl), are critical for forensic and clinical toxicology studies .
Properties
CAS No. |
117152-64-4 |
|---|---|
Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
S-[(4R,4aR,7R,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] ethanethioate |
InChI |
InChI=1S/C19H21NO3S/c1-10(21)24-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)23-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |
InChI Key |
IQAOQEHSVLTFRY-MKUCUKIISA-N |
SMILES |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Isomeric SMILES |
CC(=O)S[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CC(=O)SC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Other CAS No. |
117152-64-4 |
Synonyms |
(-)-6beta-acetylthionormorphine 6-acetylthiomorphine KT 88 KT-88 |
Origin of Product |
United States |
Comparison with Similar Compounds
Morphine and 6-O-Acetylmorphine
- Structural Differences: Morphine (C₁₇H₁₉NO₃) lacks the 6-O-acetyl group present in 6-AM.
- However, its potency is lower than heroin, which has additional acetylation at the 3-position .
- Analytical Applications : While morphine is often detected in urine, 6-AM serves as a specific biomarker for heroin use due to its metabolic pathway .
6-Acetylcodeine
- Structural Differences: 6-Acetylcodeine (C₂₀H₂₃NO₄) replaces the 3-hydroxyl group of 6-AM with a methoxy group, mirroring the structural relationship between codeine and morphine.
- Pharmacological Impact : The methoxy group reduces binding affinity to μ-opioid receptors compared to 6-AM, resulting in lower analgesic potency.
- Synthesis: Prepared similarly to 6-AM via acetylation of codeine, it is a minor metabolite of acetylated codeine derivatives .
Dihydrodesoxymorphine and Derivatives
- 6-Methylenedihydrodesoxymorphine : This compound lacks the 6-hydroxyl group entirely, replacing it with a methylene group. Studies indicate altered receptor interaction profiles, with reduced efficacy compared to morphine .
- Dihydro-6-desoxymorphine : Synthesized via hydrogenation, this derivative exhibits a saturated bond in the 7,8-position, which may enhance metabolic stability but reduce potency .
Etorphine
- Structural and Functional Contrasts : Etorphine, a highly potent opioid used in veterinary medicine, features a bridged oripavine structure rather than the morphine backbone. Its potency (~1,000× morphine) stems from enhanced receptor affinity and lipophilicity, far exceeding 6-AM’s effects .
Pharmacological and Forensic Implications
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